molecular formula C18H19NO4S B6379245 2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol CAS No. 1261907-69-0

2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol

Cat. No.: B6379245
CAS No.: 1261907-69-0
M. Wt: 345.4 g/mol
InChI Key: JZTNGHYSIAUXBB-UHFFFAOYSA-N
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Description

2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is a complex organic compound characterized by its unique structure, which includes a formyl group, a piperidinylsulfonyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidinylsulfonyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride to form the piperidinylsulfonyl intermediate.

    Aldehyde Formation: The intermediate is then reacted with a formylating agent, such as formic acid or formyl chloride, to introduce the formyl group.

    Phenyl Group Introduction: Finally, the phenyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. Detailed studies on its binding affinity, selectivity, and biological activity are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Formyl-6-[4-(morpholin-1-ylsulfonyl)phenyl]phenol: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-Formyl-6-[4-(pyrrolidin-1-ylsulfonyl)phenyl]phenol: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is unique due to the presence of the piperidinylsulfonyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-hydroxy-3-(4-piperidin-1-ylsulfonylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-13-15-5-4-6-17(18(15)21)14-7-9-16(10-8-14)24(22,23)19-11-2-1-3-12-19/h4-10,13,21H,1-3,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTNGHYSIAUXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC(=C3O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685394
Record name 2-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-69-0
Record name 2-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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